molecular formula C14H12FN3O2S2 B10947653 N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide

N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide

Cat. No.: B10947653
M. Wt: 337.4 g/mol
InChI Key: OYHLRWWBVMIOLB-UHFFFAOYSA-N
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Description

N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further connected to a thiophenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The fluorobenzyl group is then introduced via nucleophilic substitution reactions. The final step involves the sulfonation of the thiophene ring to form the thiophenesulfonamide moiety. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorobenzyl and thiophenesulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

    N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA): A synthetic cannabinoid with similar structural features.

    N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (AB-FUBICA): Another synthetic cannabinoid with a fluorobenzyl group.

Uniqueness

N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide is unique due to its combination of a pyrazole ring and a thiophenesulfonamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H12FN3O2S2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C14H12FN3O2S2/c15-12-4-1-3-11(7-12)9-18-10-13(8-16-18)17-22(19,20)14-5-2-6-21-14/h1-8,10,17H,9H2

InChI Key

OYHLRWWBVMIOLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=N2)NS(=O)(=O)C3=CC=CS3

Origin of Product

United States

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